molecular formula C5H6NNaO3 B1323368 Sodium L-pyroglutamate CAS No. 28874-51-3

Sodium L-pyroglutamate

Cat. No.: B1323368
CAS No.: 28874-51-3
M. Wt: 151.1 g/mol
InChI Key: CRPCXAMJWCDHFM-DFWYDOINSA-M
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Description

Sodium L-pyroglutamate, also known as sodium 5-oxopyrrolidine-2-carboxylate, is the sodium salt of L-pyroglutamic acid. This compound is a derivative of the amino acid proline and is widely recognized for its excellent moisture-binding properties. It is commonly used in skincare and haircare products due to its ability to retain moisture and improve skin health .

Biochemical Analysis

Biochemical Properties

Sodium L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the glutathione cycle. It is formed from glutathione through the action of the enzyme gamma-glutamyl cyclotransferase. This compound is then converted back to glutamate by the enzyme 5-oxoprolinase . This compound interacts with various enzymes and proteins, including gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion processes within the glutathione cycle. These interactions are essential for maintaining cellular redox balance and detoxification processes.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by acting as a precursor for glutamate, which is a critical neurotransmitter in the brain. This compound can affect cell signaling pathways, particularly those involving glutamate receptors. Additionally, this compound impacts gene expression and cellular metabolism by modulating the levels of glutathione, a vital antioxidant . In the brain, it opposes the action of glutamate, potentially affecting neurotransmission and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes such as gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion of glutathione to glutamate and vice versa . This binding interaction is crucial for the regulation of the glutathione cycle. Additionally, this compound can influence enzyme activity, either inhibiting or activating specific pathways, which in turn affects cellular redox states and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term effects on cellular function include alterations in glutathione levels and potential impacts on cellular metabolism and redox balance.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may enhance cellular functions by maintaining optimal glutathione levels. At higher doses, this compound can exhibit toxic effects, potentially leading to neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a fine balance between beneficial and adverse effects depending on the dosage administered.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the glutathione cycle. It is converted from glutathione by gamma-glutamyl cyclotransferase and then back to glutamate by 5-oxoprolinase . These enzymes and cofactors are essential for the proper functioning of the glutathione cycle, which plays a critical role in detoxification and maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions . The distribution of this compound is crucial for its role in maintaining cellular homeostasis and supporting various metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, ensuring its involvement in critical biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium L-pyroglutamate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid at high temperatures, typically around 180°C, which results in the loss of a water molecule and the formation of L-pyroglutamic acid. The subsequent neutralization of L-pyroglutamic acid with sodium hydroxide yields this compound .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting L-glutamic acid using specific strains of bacteria. The fermentation process is followed by purification and crystallization steps to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium L-pyroglutamate undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form L-pyroglutamic acid and sodium hydroxide.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

    Amidation: this compound can react with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Amidation: Amines, coupling agents (e.g., dicyclohexylcarbodiimide).

Major Products:

Scientific Research Applications

Sodium L-pyroglutamate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a chiral building block in asymmetric synthesis.

    Biology: this compound is studied for its role in the glutathione cycle and its potential neuroprotective effects.

    Medicine: It is investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to modulate glutamate levels in the brain.

    Industry: this compound is used in cosmetics and personal care products for its moisturizing properties.

Comparison with Similar Compounds

    L-pyroglutamic acid: The parent compound of sodium L-pyroglutamate, with similar moisture-binding properties but different solubility characteristics.

    Sodium D-pyroglutamate: The D-enantiomer of this compound, which may have different biological activities.

    Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer in food.

Uniqueness: this compound is unique due to its high solubility in water and its ability to function as a humectant in various formulations. Its role in the glutathione cycle also distinguishes it from other similar compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

sodium;(2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCXAMJWCDHFM-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183074
Record name Sodium pidolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28874-51-3
Record name Sodium pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium pidolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PIDOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structure of Sodium L-Pyroglutamate Trihydrate tell us about its material properties?

A1: The study ["The crystal structure of this compound trihydrate ( sodium pidolate trihydrate )"] [] reveals that the compound exists as a trihydrate in its crystalline form. This means that three water molecules are present per molecule of this compound in the crystal lattice. This information is crucial for understanding the compound's stability, solubility, and potential applications. For instance, the presence of water molecules in the crystal structure might influence its hygroscopic nature and its behavior in different solvents. Further research is needed to fully elucidate the relationship between the crystal structure and the material properties of this compound Trihydrate.

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